N,N-dibenzyl-2-chloropropanamide
Description
N,N-Dibenzyl-2-chloropropanamide (CAS: EN300-07441) is a chlorinated amide derivative featuring two benzyl groups attached to the nitrogen atom of a propanamide backbone. Its molecular formula is C₁₇H₁₆ClNO, with a molecular weight of 281.76 g/mol and a purity of 95% . This compound is synthesized through reactions involving 2-chloropropionic acid and dibenzylamine, typically mediated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
Properties
IUPAC Name |
N,N-dibenzyl-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMPJYWTAAJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-chloropropanamide typically involves the reaction of 2-chloropropanoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-2-propanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the benzylic positions, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted amides or thioamides.
Reduction: N,N-dibenzyl-2-propanamide.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
Chemistry
N,N-dibenzyl-2-chloropropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and reduction, makes it valuable for creating diverse chemical derivatives. For instance:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles (e.g., amines or thiols) to form different derivatives.
- Reduction Reactions : It can be reduced to N,N-dibenzyl-2-propanamide using lithium aluminum hydride.
- Oxidation Reactions : Oxidation at the benzylic positions can yield benzyl alcohol or benzaldehyde derivatives.
Biology
The compound has been studied for its potential biological activities , particularly in medicinal chemistry:
- Enzyme Inhibition : Research indicates that derivatives of chloropropanamide can inhibit serine proteases, which are essential in blood coagulation pathways.
- Antimicrobial Activity : Compounds with amide functionalities have demonstrated varying degrees of antimicrobial properties against different bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits thrombin-like activity | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals |
Thrombin Inhibition
A study evaluated the thrombin inhibitory potential of this compound analogs. The results indicated a significant reduction in thrombin activity, suggesting potential applications in managing thrombotic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the dibenzyl moiety for maintaining inhibitory efficacy.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Cytotoxic Effects
Research on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a chemotherapeutic agent.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of various industrial compounds, making it an important intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in therapeutic effects or toxicity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and synthetic differences between N,N-dibenzyl-2-chloropropanamide and related compounds:
Key Observations :
Substituent Effects: The dibenzyl groups in this compound introduce significant steric hindrance compared to mono-benzyl (N-benzyl-2-chloropropanamide) or dimethyl (2-chloro-N,N-dimethylpropanamide) analogs. This hindrance may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in metal-catalyzed processes .
Synthetic Challenges :
- The synthesis of N,N-dibenzyl-2-chloro-2-methyl-propionamide demonstrates variability in yields (92% vs. 18%), suggesting sensitivity to reaction conditions or purification methods . In contrast, simpler analogs like 2-chloro-N,N-dimethylpropanamide may be more straightforward to synthesize due to smaller substituents .
Reactivity and Functional Group Interactions
- Amide Bond Stability : The dibenzyl substituents likely stabilize the amide bond through resonance and steric protection, reducing susceptibility to hydrolysis compared to N-benzyl-2-chloropropanamide .
- Chlorine Reactivity : The electron-withdrawing chlorine atom at the β-position enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks. However, steric effects from benzyl groups may slow such reactions relative to dimethyl analogs .
Biological Activity
N,N-Dibenzyl-2-chloropropanamide (CAS Number: 3458665) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₁₇H₁₈ClNO
- Molecular Weight : 287.79 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 320°C
- Solubility : Soluble in organic solvents such as ethanol and chloroform.
This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows for potential inhibition of enzymes and receptors involved in critical physiological processes. Notably, compounds with similar structures have been studied for their effects on:
- Enzyme Inhibition : Some studies suggest that derivatives of chloropropanamide can inhibit serine proteases, which are crucial in blood coagulation pathways .
- Antimicrobial Activity : Compounds with amide functionalities have shown varying degrees of antimicrobial properties against different bacterial strains .
Table 1: Summary of Biological Activities
Case Studies
-
Thrombin Inhibition :
A study evaluated the thrombin inhibitory potential of this compound analogs. The results indicated a significant reduction in thrombin activity, suggesting potential applications in managing thrombotic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the dibenzyl moiety for maintaining inhibitory efficacy . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics . -
Cytotoxic Effects :
Research on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
